5,7-Dimethylquinoline-3-carboxylic acid
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal and Materials Chemistry
In medicinal chemistry, the quinoline nucleus is a key component in a wide array of therapeutic agents. Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The planar nature of the quinoline ring allows for effective intercalation with DNA and interaction with enzyme active sites, making it a valuable pharmacophore in drug design.
In the realm of materials chemistry, the quinoline scaffold contributes to the development of functional materials such as sensors, organic light-emitting diodes (OLEDs), and corrosion inhibitors. The electron-rich nature and extended π-system of the quinoline ring system are conducive to creating materials with desirable photophysical and electronic properties.
Overview of Quinoline-3-carboxylic Acid Derivatives and Their Importance
Within the broader class of quinolines, derivatives bearing a carboxylic acid at the 3-position have garnered significant attention. The presence of the carboxylic acid group provides a crucial handle for modifying the molecule's solubility, electronic properties, and ability to interact with biological targets or form coordination complexes with metal ions. Quinoline-3-carboxylic acid derivatives have been explored for their potential as antibacterial agents, anticancer therapeutics, and as inhibitors of various enzymes. nih.govnih.gov
Specific Focus: Research Landscape of 5,7-Dimethylquinoline-3-carboxylic Acid
This compound is a specific analogue within this important class of compounds. While the broader quinoline-3-carboxylic acid scaffold is well-studied, the research landscape for this particular dimethylated derivative appears to be limited. Publicly accessible scientific literature and databases contain minimal specific research dedicated to its synthesis, properties, and applications. It is primarily available as a research chemical from various commercial suppliers, suggesting its use as a building block in the synthesis of more complex molecules. chemicalbook.com The lack of extensive dedicated research presents an opportunity for future investigations into the unique properties that the 5,7-dimethyl substitution pattern may confer.
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of this compound based on the available information. The subsequent sections will detail its known chemical and physical properties, explore potential synthetic routes based on general methods for quinoline-3-carboxylic acids, and discuss its potential, yet largely unexplored, applications in medicinal and materials chemistry. The objective is to consolidate the current knowledge and highlight the gaps in the scientific understanding of this specific compound, thereby encouraging further research.
Chemical and Physical Properties of this compound
While detailed experimental data for this compound is not extensively published, its basic chemical and physical properties can be compiled from chemical supplier databases and predicted through computational methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 948293-95-6 |
| Appearance | Solid (form) |
| Predicted Boiling Point | ~374.9°C at 760 mmHg |
| Melting Point | 244-245°C (decomposes) |
| InChI | 1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15) |
| SMILES | CC1=CC2=NC=C(C=C2C(=C1)C)C(=O)O |
Data sourced from commercial chemical suppliers and computational predictions. sigmaaldrich.comlabsolu.ca
Spectroscopic Data of Carboxylic Acids
| Spectroscopic Technique | Expected Features |
| ¹H NMR | The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Aromatic protons on the quinoline ring would appear in the aromatic region (7-9 ppm), and the methyl protons at the 5- and 7-positions would be observed as singlets in the upfield region (around 2.5 ppm). |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The sp² hybridized carbons of the quinoline ring would appear in the aromatic region (110-160 ppm), and the methyl carbons would be found in the upfield aliphatic region. |
| Infrared (IR) Spectroscopy | A broad O–H stretching band from the carboxylic acid group is expected in the region of 2500–3300 cm⁻¹. A sharp and strong C=O stretching absorption for the carbonyl group should appear around 1700–1725 cm⁻¹. pressbooks.pub |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSWTYNMZHUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589095 | |
| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-95-6 | |
| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies
Established Synthetic Routes for Quinoline-3-carboxylic Acids
The preparation of quinoline-3-carboxylic acids relies on several classical name reactions. These methods have been refined over the years and remain fundamental in organic synthesis for accessing the quinoline (B57606) scaffold.
Annulation reactions, which involve the formation of a new ring, are the most common strategies for synthesizing quinolines. The following sections detail five seminal methods.
The Doebner-von Miller reaction is a modification of the Skraup synthesis and provides a versatile method for preparing substituted quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgiipseries.org The α,β-unsaturated carbonyl compound can be generated in situ, for instance, from the aldol condensation of two carbonyl compounds. wikipedia.org
A closely related method, the Doebner reaction, is particularly relevant for the synthesis of quinoline-4-carboxylic acids. This reaction involves a three-component coupling of an aniline, an aldehyde, and pyruvic acid. jptcp.comnih.gov While the classic Doebner reaction yields a carboxylic acid group at the 4-position, variations in reactants and conditions can influence the final substitution pattern. The general mechanism is believed to involve conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.org
| Reaction | Reactants | Catalyst/Conditions | Typical Product |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Brønsted or Lewis acids | 2- and/or 4-substituted quinolines nih.gov |
| Doebner | Aniline, Aldehyde, Pyruvic acid | Acidic conditions | 2-substituted quinoline-4-carboxylic acids nih.gov |
The Pfitzinger reaction is a prominent method for synthesizing quinoline-4-carboxylic acids and their derivatives. researchgate.net The reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgijsr.net
The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org The versatility of this reaction allows for a wide range of substituents on the quinoline ring by choosing appropriately substituted isatins and carbonyl compounds. nih.gov Although this method characteristically produces quinoline-4-carboxylic acids, it is a vital part of the synthetic chemistry of quinoline carboxylic acids. iipseries.orgwikipedia.orgpharmaguideline.com
| Feature | Description |
| Reactants | Isatin (or its derivatives), Carbonyl compound (with α-methylene group) wikipedia.org |
| Reagents/Conditions | Strong base (e.g., potassium hydroxide) wikipedia.org |
| Key Intermediate | Isatoic acid wikipedia.org |
| Primary Product | Substituted quinoline-4-carboxylic acids wikipedia.org |
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, pyridine). wikipedia.orgjk-sci.comresearchgate.net
Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway suggests the formation of a Schiff base first, which then undergoes an intramolecular aldol condensation to form the quinoline ring after dehydration. wikipedia.org This method is particularly useful for preparing quinoline-3-carboxylic acid derivatives by using an appropriate β-keto ester or a similar compound as the methylene-containing reactant. acs.org
| Catalyst Type | Examples |
| Acid Catalysts | Trifluoroacetic acid, p-Toluenesulfonic acid, Hydrochloric acid, Sulfuric acid wikipedia.orgjk-sci.com |
| Base Catalysts | Sodium hydroxide, Pyridine jk-sci.com |
| Lewis Acid Catalysts | Tin tetrachloride, Scandium(III) triflate, Neodymium(III) nitrate hexahydrate wikipedia.orgwikipedia.org |
The Skraup synthesis is one of the oldest and most direct methods for producing quinoline itself. The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). pharmaguideline.comresearchgate.net The reaction is famously vigorous and exothermic. nih.gov The mechanism starts with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to yield the quinoline ring. pharmaguideline.com By using a substituted aniline, one can produce a quinoline with substituents on the benzene ring portion of the scaffold.
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a 1,3-dicarbonyl compound (like a β-diketone). iipseries.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid. iipseries.org The process involves the initial formation of a β-amino enone (a Schiff base), which is then subjected to acid-catalyzed cyclization and dehydration to furnish the quinoline product. pharmaguideline.comnih.gov
| Synthesis | Key Reactants | Catalyst/Conditions | Typical Product |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Concentrated Sulfuric Acid, Heat researchgate.netnih.gov | Quinoline (unsubstituted in the pyridine ring) researchgate.net |
| Combes | Aniline, 1,3-Dicarbonyl Compound | Strong Acid (e.g., Sulfuric Acid) iipseries.orgnih.gov | 2,4-Disubstituted Quinoline iipseries.org |
The Knorr quinoline synthesis is a classic method that typically produces 2-hydroxyquinolines (2-quinolones). wikipedia.org The reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, most commonly concentrated sulfuric acid. wikipedia.orgsynarchive.com The β-ketoanilide precursor is synthesized by reacting an aniline with a β-ketoester.
The reaction conditions can influence the final product. For instance, a related reaction known as the Conrad-Limpach synthesis, which also starts with anilines and β-ketoesters, can yield 4-hydroxyquinolines (4-quinolones) under kinetic control at lower temperatures, while the Knorr product (2-quinolone) is favored under thermodynamic control at higher temperatures. pharmaguideline.comquimicaorganica.org A 1964 study demonstrated that using a large excess of polyphosphoric acid favors the formation of the 2-hydroxyquinoline, whereas smaller amounts can lead to a competing 4-hydroxyquinoline product. wikipedia.org
| Reaction | Precursor | Conditions | Typical Product |
| Knorr | β-Ketoanilide | Strong acid (e.g., H₂SO₄), Heat wikipedia.orgsynarchive.com | 2-Hydroxyquinoline (2-Quinolone) wikipedia.org |
| Conrad-Limpach | Aniline, β-Ketoester | Lower Temperature (Kinetic) | 4-Hydroxyquinoline (4-Quinolone) pharmaguideline.comquimicaorganica.org |
Vilsmeier-Haack Reaction in Quinoline-3-carboxaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful formylation method used to introduce an aldehyde group onto electron-rich aromatic and heterocyclic rings. wikipedia.orgjk-sci.comiaamonline.org This reaction is particularly instrumental in the synthesis of quinoline-3-carbaldehyde derivatives, which serve as crucial precursors for quinoline-3-carboxylic acids. researchgate.net The process typically begins with the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to generate a chloroiminium salt, commonly known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophilic species then reacts with an electron-rich substrate. chemistrysteps.comyoutube.com
In the context of quinoline synthesis, N-arylacetamides are common starting materials. researchgate.net The Vilsmeier reagent facilitates a cyclization reaction to form a 2-chloroquinoline-3-carbaldehyde intermediate. rsc.orgrsc.org The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is attacked by the substrate, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during workup to yield the final aryl aldehyde. wikipedia.orgyoutube.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like quinolines. researchgate.netrsc.org These strategies are highly valued for their ability to rapidly build molecular diversity. rsc.org Several named MCRs are employed for the synthesis of the quinoline core.
Notable MCRs for quinoline synthesis include:
Doebner Reaction : This reaction typically involves an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to yield quinoline-4-carboxylic acids. tubitak.gov.tr A modified version, the Doebner hydrogen-transfer reaction, has been developed for synthesizing substituted quinolines from anilines, aldehydes, and pyruvic acid, and is applicable to a wide range of substrates. nih.govacs.org
Pfitzinger Reaction : This method uses an isatin derivative and a carbonyl compound under basic conditions to produce substituted quinoline-4-carboxylic acids. tubitak.gov.trsemanticscholar.org
Povarov Reaction : This is a versatile reaction for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. acs.orgsemanticscholar.org
These reactions showcase the power of MCRs to construct the quinoline framework from simple, readily available starting materials in a convergent manner. rsc.org
Interactive Data Table: Comparison of Multicomponent Reactions for Quinoline Synthesis
| Reaction Name | Typical Reactants | Key Product Feature | Reference |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | nih.govacs.org |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | tubitak.gov.trsemanticscholar.org |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline (oxidizable) | acs.orgsemanticscholar.org |
Targeted Synthesis of 5,7-Dimethylquinoline-3-carboxylic Acid and Analogues
The specific synthesis of this compound requires a strategy that precisely controls the substitution pattern on the quinoline ring. This involves careful selection of precursors and regioselective reactions to install the methyl and carboxylic acid groups at the desired C-5, C-7, and C-3 positions, respectively.
Precursor-Based Approaches for the Quinoline Core
One of the most effective strategies for synthesizing polysubstituted quinolines is the Friedländer synthesis. jk-sci.comwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-active methylene group, typically under acid or base catalysis. jk-sci.comwikipedia.org For the synthesis of the 5,7-dimethylquinoline core, a logical starting material is 3,5-dimethylaniline. chemicalbook.com This precursor can be converted into a 2-amino-3',5'-dimethylaryl ketone. The subsequent reaction of this ketone with a suitable two-carbon component in a Friedländer annulation would directly establish the desired 5,7-dimethylquinoline skeleton. semanticscholar.orgresearchgate.net
Introduction and Functionalization of Methyl Substituents (e.g., at C-5 and C-7)
The introduction of the methyl groups at the C-5 and C-7 positions is most efficiently accomplished by using a starting material that already contains this substitution pattern. chemicalbook.com The use of 3,5-dimethylaniline as a precursor ensures that the methyl groups are correctly placed on the benzene ring portion of the quinoline system from the outset. This precursor-based approach circumvents the challenges of regioselectivity that would be associated with attempting to directly functionalize an existing quinoline ring at the C-5 and C-7 positions.
Carboxylic Acid Functional Group Installation and Modification
The installation of the carboxylic acid group at the C-3 position is a critical step. A common and effective method involves the oxidation of a precursor functional group, such as an aldehyde. Following the synthesis of a 5,7-dimethylquinoline-3-carbaldehyde intermediate, for instance via a Vilsmeier-Haack type reaction on N-(3,5-dimethylphenyl)acetamide, this aldehyde can be oxidized to the target carboxylic acid. One documented method for this transformation on a similar substrate involves the use of silver nitrite in the presence of sodium hydroxide. rsc.org Alternative routes to the carboxylic acid include the hydrolysis of corresponding esters or nitriles, which can also be synthesized from suitable precursors. researchgate.net
An alternative synthetic route involves the oxidation of a methyl group already present at the C-3 position of the quinoline ring. This strategy would begin with the synthesis of 3,5,7-trimethylquinoline. The subsequent selective oxidation of the C-3 methyl group would yield the desired product. The oxidation of aryl methyl groups, particularly those on electron-deficient or sterically hindered rings, can be challenging. A patented method describes the oxidation of such "oxidation resistant" aryl methyl groups using a mixture of sulfuric acid and a metal catalyst, such as vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂), at temperatures up to 150°C. google.com Another approach involves controlled oxidation using nitric acid in conjunction with oxygen as a co-oxidant. google.com These methods provide a direct pathway from a methyl-substituted quinoline to the corresponding carboxylic acid.
Interactive Data Table: Conditions for Oxidation of Aryl Methyl Groups
| Oxidizing System | Substrate Type | Conditions | Key Feature | Reference |
| H₂SO₄ / V₂O₅ or MnO₂ | Oxidation-resistant aryl methyls | Heat up to 150°C | Effective for deactivated systems | google.com |
| HNO₃ / O₂ | Organic compounds | Moderate temp (20-45°C) | Controlled oxidation | google.com |
| Metal Catalysts | Various organic species | Varies with catalyst/oxidant | High selectivity and yield | royalsocietypublishing.org |
Esterification and Hydrolysis Processes (e.g., Fischer-Speier esterification, BBr3 deprotection)
The carboxylic acid group at the 3-position of this compound is a key functional handle for derivatization, primarily through esterification. Conversely, hydrolysis processes, such as the cleavage of ether protecting groups on precursors, are crucial for synthesis.
Fischer-Speier Esterification is a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process is typically facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), with the alcohol often serving as the solvent to drive the reaction toward the ester product. masterorganicchemistry.comchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. chemistrysteps.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orglibretexts.org This method is directly applicable to this compound for the synthesis of its various alkyl esters.
BBr₃ Deprotection is a powerful method for cleaving aryl methyl ethers, a common step in the synthesis of hydroxylated quinolines from their methoxy-substituted precursors. researchgate.netnih.gov Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. researchgate.net The reaction proceeds under mild conditions to yield an alkyl bromide and an alkoxyborane, which upon aqueous workup, liberates the free hydroxyl group. researchgate.net DFT calculations suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov This process is invaluable in synthetic routes where a hydroxyl group on the quinoline ring needs to be masked as a methyl ether and deprotected in a later step.
| Process | Description | Key Reagents | Application |
| Fischer-Speier Esterification | Acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester and water. masterorganicchemistry.comathabascau.ca | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄) masterorganicchemistry.com | Synthesis of esters from this compound. |
| BBr₃ Deprotection | Cleavage of an ether (commonly aryl methyl ether) to form an alcohol and an alkyl bromide. researchgate.net | Boron tribromide (BBr₃), Solvent (e.g., DCM) commonorganicchemistry.com | Removal of methoxy protecting groups during the synthesis of hydroxylated quinoline precursors. |
Catalytic Strategies in Quinoline Synthesis
The construction of the quinoline core itself can be achieved through various catalytic methods. These strategies offer efficient and often regioselective pathways to substituted quinolines, including the 5,7-dimethylquinoline scaffold.
Palladium-Catalyzed Reactions (e.g., Decarbonylative Suzuki Cross-Coupling)
Palladium catalysis is a cornerstone of modern organic synthesis. For quinoline carboxylic acids, a notable transformation is the decarbonylative Suzuki cross-coupling. This reaction allows for the direct synthesis of heterobiaryls from widely available heterocyclic carboxylic acids and arylboronic acids. organic-chemistry.orgnih.gov The process involves the palladium-catalyzed coupling of the two partners with the concomitant loss of carbon monoxide (CO) from the carboxylic acid moiety. wikipedia.org This method provides a powerful disconnection for creating C-C bonds at the 3-position of the quinoline ring, effectively replacing the carboxylic acid group with an aryl or heteroaryl substituent. organic-chemistry.orgnih.gov The reaction typically uses a palladium catalyst like Pd(OAc)₂ with a suitable phosphine ligand and an activator such as pivalic anhydride. organic-chemistry.org
Manganese(II) Complex Catalysis
Manganese, an earth-abundant and inexpensive metal, has emerged as a potent catalyst for N-heterocycle synthesis. Well-defined, phosphine-free manganese(II) complexes can catalyze the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.orgacs.orgnih.gov This methodology operates via a dehydrogenative coupling mechanism. organic-chemistry.org The catalytic system demonstrates high efficiency and selectivity, offering a sustainable and economical approach to constructing the quinoline scaffold from simple precursors. organic-chemistry.orgnih.gov The mechanism is proposed to involve metal-ligand cooperation. acs.org
Copper-Iodine and Pyrrolidine Cooperative Catalysis
A cooperative catalytic system comprising copper(I) iodide (CuI) and pyrrolidine has been shown to be effective for the synthesis of 2-substituted quinolines. organic-chemistry.org Copper catalysis, in general, is widely used for quinoline synthesis through various tandem or domino reactions, often involving C-N bond formation. nih.govrsc.orgrsc.org These methods provide efficient routes to multisubstituted quinolines from readily available starting materials like ortho-acylanilines and alkenyl iodides. nih.gov
Iron-Promoted Tandem Reactions
Iron catalysts, valued for their low cost and low toxicity, are effective in promoting tandem reactions for quinoline synthesis. organic-chemistry.orgresearchgate.net One such method involves the iron(III) chloride (FeCl₃)-promoted reaction of anilines with styrene oxides. organic-chemistry.org This process proceeds via C-C bond cleavage and C-H activation to form 3-arylquinolines. organic-chemistry.org Another iron-catalyzed approach involves the oxidative tandem synthesis from N-alkylanilines and olefins, using an iron Lewis acid catalyst in combination with a mild oxidant. acs.org These methods offer efficient and regioselective access to complex quinoline structures from simple starting materials. organic-chemistry.org
Lewis Acid-Mediated Annulations
Lewis acid catalysis is frequently employed in classic quinoline syntheses like the Friedländer annulation. nih.govacs.org Various Lewis acids, including boron trifluoride (BF₃), can catalyze the multicomponent reaction of 2-aminobenzaldehydes and carbonyl compounds to form quinolines. nih.gov Superacids like trifluoromethanesulfonic acid have also been used to construct quinoline scaffolds via the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com These methods facilitate the crucial cyclization and dehydration steps that form the heterocyclic ring system. nih.govmdpi.com
| Catalytic Strategy | Metal/Catalyst | Typical Reaction | Application |
| Palladium-Catalyzed | Palladium (e.g., Pd(OAc)₂) | Decarbonylative Suzuki Cross-Coupling of a carboxylic acid with a boronic acid. organic-chemistry.orgnih.gov | Arylation at the 3-position of the quinoline ring. |
| Manganese(II) Catalysis | Manganese(II) Complex | Dehydrogenative coupling of amino alcohols and ketones. organic-chemistry.orgacs.org | Formation of the core quinoline scaffold. |
| Copper-Iodine/Pyrrolidine | Copper(I) Iodide, Pyrrolidine | Cooperative catalysis for annulation reactions. organic-chemistry.org | Synthesis of substituted quinolines. |
| Iron-Promoted | Iron (e.g., FeCl₃) | Tandem reaction of anilines with styrene oxides or olefins. organic-chemistry.orgacs.org | Formation of the core quinoline scaffold with substitution. |
| Lewis Acid-Mediated | Various (e.g., BF₃, In(OTf)₃) | Annulation/cyclization reactions (e.g., Friedländer synthesis). organic-chemistry.orgnih.gov | Construction of the quinoline ring system. |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The synthesis of quinoline derivatives, a cornerstone in medicinal and materials chemistry, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound, several sustainable methodologies can be employed, moving away from traditional, often harsh, synthetic routes.
Microwave Irradiation in Quinoline Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netlew.ronih.gov The application of microwave irradiation to classical quinoline syntheses, such as the Gould-Jacobs or Döebner reactions, can provide a more sustainable route to this compound.
In a potential microwave-assisted Gould-Jacobs reaction, 3,5-dimethylaniline would be reacted with diethyl ethoxymethylenemalonate. The initial condensation and subsequent thermal cyclization, which traditionally requires prolonged heating in high-boiling point solvents like diphenyl ether, can be significantly accelerated. researchgate.netablelab.eu Microwave heating provides rapid and uniform heating of the reaction mixture, which can minimize the formation of side products. researchgate.net A similar enhancement can be expected for a microwave-assisted Döebner synthesis, reacting 3,5-dimethylaniline, an appropriate aldehyde, and pyruvic acid. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Quinoline-3-Carboxylate Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | 5-30 minutes nih.gov |
| Energy Consumption | High | Low |
| Yield | Moderate | Good to Excellent nih.gov |
| Solvent | High-boiling point solvents (e.g., Diphenyl ether) | Solvent-free or low-boiling point solvents (e.g., Acetic Acid) nih.gov |
Note: Data is illustrative and based on typical results for microwave-assisted quinoline syntheses, as specific data for this compound is not available.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry, as they contribute to pollution and pose safety risks. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and simplifying product purification. researchgate.netjocpr.com
For the synthesis of this compound, a solvent-free approach could be implemented, for instance, by grinding the reactants (e.g., 3,5-dimethylaniline, an aldehyde, and pyruvic acid for a Döebner reaction) together, potentially with a solid acid catalyst. The reaction could be initiated by thermal heating or microwave irradiation. This approach has been successfully applied to the synthesis of various quinoline derivatives, offering advantages such as high efficiency, low cost, and simple work-up procedures. researchgate.net
Table 2: Comparison of Solvent-Based vs. Solvent-Free Synthesis
| Parameter | Traditional Solvent-Based Synthesis | Solvent-Free Synthesis |
|---|---|---|
| Solvent Usage | High | None or minimal |
| Waste Generation | High (solvent waste) | Low |
| Work-up Procedure | Often requires extraction and solvent removal | Simpler, often involves direct isolation of the product |
| Reaction Rate | Variable | Often enhanced due to high concentration of reactants |
Note: This table provides a qualitative comparison based on the general principles of solvent-free synthesis.
Use of Eco-Friendly Catalysts (e.g., Titanium Dioxide Photocatalysis)
The use of hazardous and corrosive acid catalysts, such as concentrated sulfuric or polyphosphoric acid, in traditional quinoline syntheses is a significant environmental concern. Replacing these with reusable, non-toxic, and efficient catalysts is a major focus of green synthetic chemistry.
While titanium dioxide (TiO₂) is a well-known photocatalyst, its primary application in the context of quinolines has been in their degradation. nih.govnih.govresearchgate.net Studies have shown that under UV irradiation, TiO₂ can effectively break down the quinoline ring structure. nih.gov However, the use of TiO₂ and other photocatalysts for the synthesis of quinolines is an emerging area. For instance, visible-light-driven photocatalysis using curcumin-sensitized TiO₂ has been successfully employed for the synthesis of quinazoline derivatives, a related class of N-heterocycles. mdpi.com This suggests the potential for developing similar photocatalytic methods for quinoline synthesis, which would offer a sustainable alternative using light as a renewable energy source.
More directly applicable eco-friendly catalysts for quinoline synthesis include reusable solid acids and Lewis acids. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as a green, readily available, and efficient catalyst for the synthesis of quinoline derivatives in water, an environmentally benign solvent.
Table 3: Comparison of Traditional vs. Eco-Friendly Catalysts in Quinoline Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Acid Catalysts | H₂SO₄, PPA | Effective | Corrosive, hazardous, produce stoichiometric waste |
| Eco-Friendly Catalysts | FeCl₃·6H₂O, Solid acids, Photocatalysts (e.g., TiO₂) | Low toxicity, reusable, mild reaction conditions | May require optimization; photocatalysis for this specific synthesis is still under development |
Atom Economy and E-factor Considerations
Atom economy and the E-factor (Environmental factor) are key metrics for evaluating the "greenness" of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-factor measures the total weight of waste produced per unit of product. An ideal reaction has an atom economy of 100% and an E-factor of 0. libretexts.org
C₈H₁₁N + C₃H₄O₃ + CH₂O → C₁₂H₁₁NO₂ + 2H₂O
The theoretical atom economy for this reaction can be calculated as follows:
Molecular Weight of desired product (C₁₂H₁₁NO₂): 201.22 g/mol
Molecular Weights of reactants:
3,5-Dimethylaniline (C₈H₁₁N): 121.18 g/mol
Pyruvic acid (C₃H₄O₃): 88.06 g/mol
Formaldehyde (CH₂O): 30.03 g/mol
Total Molecular Weight of reactants: 121.18 + 88.06 + 30.03 = 239.27 g/mol
Percent Atom Economy = (Molecular Weight of desired product / Total Molecular Weight of reactants) x 100
Percent Atom Economy = (201.22 / 239.27) x 100 = 84.1%
This calculation shows that even under ideal conditions, a significant portion of the reactant mass is lost as byproducts (in this case, water). The E-factor for a real-world synthesis would be considerably higher than zero, accounting for solvent losses, catalyst waste, and incomplete reaction yields. Green chemistry approaches aim to improve these metrics. For example, using a catalytic method instead of a stoichiometric reagent reduces waste, thereby lowering the E-factor. Similarly, solvent-free conditions or the use of recyclable solvents drastically decreases the contribution of solvent waste to the E-factor.
Table 4: Illustrative Atom Economy and E-Factor for Quinoline Synthesis
| Parameter | Traditional Synthesis | Greener Approach (e.g., Catalytic, Solvent-Free) |
|---|---|---|
| Atom Economy | Dependent on the specific reaction, but addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. | |
| E-Factor | High (due to solvent waste, stoichiometric reagents, and purification byproducts) | Lower (minimized solvent and catalyst waste, potentially higher yields) |
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of quinoline (B57606) derivatives with a high degree of accuracy. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain optimized geometries, electronic properties, and vibrational frequencies. nih.govijastems.org
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For 5,7-Dimethylquinoline-3-carboxylic acid, a key aspect of this analysis is the conformational preference of the carboxylic acid group attached to the quinoline ring.
The carboxylic acid moiety can exist in different conformations due to rotation around the C-C and C-O single bonds. The two principal planar conformers are syn and anti, defined by the dihedral angle of the O=C-O-H atoms.
Syn-conformer: The hydroxyl hydrogen is oriented in the same direction as the carbonyl oxygen. This form is often stabilized by an intramolecular hydrogen bond.
Anti-conformer: The hydroxyl hydrogen is oriented away from the carbonyl oxygen.
Studies on similar carboxylic acids have shown that while the syn conformation is typically more stable in the gaseous phase, the energy difference between conformers can be significantly reduced in a solvent, with the anti form sometimes becoming more favorable due to intermolecular interactions with solvent molecules. DFT calculations are used to determine the relative energies of these conformers, thereby identifying the most stable structure.
Table 1: Predicted Conformational Stability of a Carboxylic Acid
| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) | Stability Notes |
| Syn | ~0° | 0.00 | Most stable conformer, often favored in gas phase. |
| Anti | ~180° | 2-7 | Less stable; may be more populated in polar solvents. |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron (nucleophilicity).
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. irjweb.comresearchgate.net For quinoline derivatives, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is often distributed across both the ring and the electron-withdrawing carboxylic acid group. uantwerpen.be
Table 2: FMO Energies and HOMO-LUMO Gap for a Representative Quinoline Derivative
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.65 | Electron-donating ability |
| ELUMO | -1.82 | Electron-accepting ability |
| ΔE (Gap) | 4.83 | High kinetic stability scirp.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ijastems.org The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack, such as the hydrogen atom of the carboxylic acid group.
Green Regions: Represent neutral or zero potential.
For this compound, the MEP map would be expected to show the most negative potential around the carbonyl and hydroxyl oxygen atoms, as well as the quinoline nitrogen. The most positive potential would be localized on the hydroxyl hydrogen. researchgate.netresearchgate.net
Table 3: Predicted MEP Regions and Reactivity for this compound
| Molecular Region | Predicted Color | Electrostatic Potential | Predicted Reactivity |
| Carboxylic Acid Oxygens (C=O, -OH) | Red | Negative | Site for electrophilic attack |
| Quinoline Nitrogen | Red-Yellow | Negative | Site for electrophilic attack |
| Carboxylic Acid Hydrogen (-OH) | Blue | Positive | Site for nucleophilic attack |
| Aromatic Rings | Green/Yellow | Near-neutral to slightly negative | General reactivity |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are crucial for the assignment of experimental vibrational bands to specific molecular motions. iosrjournals.org Calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. nih.govnih.gov
For this compound, key vibrational modes would include the stretching of the C=O bond in the carboxylic acid, the O-H stretch, C-H stretches of the methyl and aromatic groups, and various stretching and bending modes of the quinoline ring. iosrjournals.org
Table 4: Characteristic Vibrational Frequencies for Quinoline Carboxylic Acid Derivatives
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| O-H Stretching | Carboxylic Acid | 3700 - 3500 | researchgate.net |
| C-H Stretching | Aromatic/Methyl | 3150 - 2950 | nih.gov |
| C=O Stretching | Carboxylic Acid | 1750 - 1690 | nih.gov |
| C=N Stretching | Quinoline Ring | 1620 - 1580 | iosrjournals.org |
| C-C Stretching | Aromatic Ring | 1600 - 1450 | researchgate.net |
| C-O Stretching | Carboxylic Acid | 1300 - 1200 | nih.gov |
Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in determining the supramolecular structure and physical properties of molecules. mdpi.com Computational methods like Reduced Density Gradient (RDG) analysis can be used to identify and visualize these weak interactions within a molecule or between molecules. nih.gov
Table 5: Potential Noncovalent Interactions in this compound
| Interaction Type | Description | Expected Strength |
| Intermolecular O-H···O | Hydrogen bond forming carboxylic acid dimers. | Strong |
| Intermolecular C-H···O | Weak hydrogen bond between a C-H and an oxygen atom. | Weak |
| π-π Stacking | Interaction between the aromatic quinoline rings. | Moderate |
| van der Waals Forces | General dispersion forces. | Weak |
Beyond FMO analysis, DFT provides a suite of reactivity descriptors that quantify and predict the chemical behavior of a molecule.
Local Reactivity Descriptors: These pinpoint specific reactive atoms within the molecule.
Fukui Functions: Indicate the propensity of each atomic site to accept (nucleophilic attack), donate (electrophilic attack), or share (radical attack) electrons. nih.govresearchgate.net
Average Local Ionization Energy (ALIE): The ALIE surface highlights regions where electrons are least tightly bound and thus most susceptible to electrophilic attack (areas of low ALIE values). uantwerpen.be
For this compound, these analyses would identify the oxygen and nitrogen atoms as likely centers for electrophilic attack, while also highlighting specific carbon atoms on the quinoline ring that are susceptible to reaction.
Table 6: Key Chemical Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electronegativity | χ | Measures the ability to attract electrons. |
| Electrophilicity Index | ω | Quantifies the electrophilic character of a molecule. |
| Fukui Function | f(r) | Identifies the most reactive atomic sites for different types of attack. |
| Average Local Ionization Energy | I(r) | Maps sites most susceptible to electrophilic attack. |
Calculation of Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of organic molecules like quinoline derivatives are of significant interest for applications in photonics and optoelectronics. mdpi.com Theoretical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), are employed to predict these properties. nih.govscispace.com For similar carboxylic acid derivatives, the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ) are calculated to evaluate their NLO potential. nih.govscispace.com
Computational approaches such as the Finite Field (FF) method are used to explore the NLO properties. nih.gov Studies on related quinoline compounds have utilized the CAM-B3LYP functional with the 6-311++G(d,p) basis set to calculate these electrical parameters in both static and dynamic electric fields. nih.govnih.gov The calculations often consider the effects of different solvent environments using models like the Polarizable Continuum Model (PCM). nih.govscispace.com Although specific values for this compound are not extensively documented in the reviewed literature, the table below illustrates typical NLO data obtained for a related carboxylic acid derivative, (E)-pent-2-enoic acid, which serves as a reference for the types of properties calculated. nih.gov
| Property | Gas Phase | Acetonitrile | Chloroform |
| μ (Debye) | 4.25 | 6.87 | 5.86 |
| α (10⁻²⁴ esu) | 9.87 | 11.60 | 11.02 |
| β (10⁻³⁰ esu) | 2.11 | 3.29 | 2.86 |
| γ (10⁻³⁶ esu) | 8.32 | 13.01 | 11.37 |
This interactive table showcases representative data for a similar carboxylic acid derivative to illustrate the calculated NLO properties.
Thermodynamic Property Calculations
Thermodynamic properties are crucial for understanding the stability and phase behavior of a compound. For carboxylic acids, computational methods can be used to determine properties such as the enthalpy of fusion (ΔfusH) and entropy of fusion (ΔfusS). lp.edu.ua These calculations are often performed using derivatographic methods and are essential for predicting the solubility and mixing behavior of the compound in various solvents. lp.edu.ua
For example, studies on other furan-carboxylic acids have involved experimental determination of solubility at different temperatures, which is then used to calculate the enthalpies and entropies of mixing. lp.edu.ua The dependence of the saturated solution concentration on the enthalpy and entropy of solubility at standard temperatures (e.g., 298 K) is a key output of these studies. lp.edu.ua While specific thermodynamic data for this compound is sparse in the available literature, the principles of calculation remain the same.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their structural flexibility and interactions with their environment. mdpi.com For quinoline derivatives, MD simulations are used to study protein-ligand stability and conformational changes. mdpi.comnih.gov
Conformational Dynamics and Potential of Mean Force (PMF) Studies
The conformational landscape of a molecule dictates its biological activity and physical properties. For carboxylic acids, a key conformational feature is the orientation of the carboxyl group. nih.gov MD simulations, particularly with umbrella sampling techniques, are used to compute the Potential of Mean Force (PMF). nih.govresearchgate.net The PMF provides the free energy profile along a specific reaction coordinate, such as the dihedral angle of the carboxyl group, revealing the relative stability of different conformers and the energy barriers between them. nih.gov Studies on N-substituted tetrahydroisoquinoline-3-carboxylic acid esters, which share structural motifs with the target compound, have revealed the presence of distinct conformational rotamers that are influenced by solvent and temperature. researchgate.net
Solvation Effects on Molecular Conformation and Stability
The solvent environment can significantly influence the conformation and stability of a molecule. Computational studies on quinolone carboxylic acid derivatives have shown that polar environments can enhance the strength of intramolecular hydrogen bonds. mdpi.com This is typically investigated using implicit solvation models like the Polarizable Continuum Model (PCM) within quantum mechanical calculations or by performing explicit solvent MD simulations. nih.govmdpi.com The inclusion of solvent effects is critical for accurately predicting the relative energies of different conformations and understanding how the molecule will behave in a biological or chemical system. nih.gov
Advanced Computational Methodologies
Beyond standard DFT and MD simulations, more advanced computational techniques are applied to gain deeper insights into the properties of quinoline carboxylic acids.
Car–Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD): These ab initio MD methods are used to study the dynamics of hydrogen bonds, including quantum nuclear effects. mdpi.comnih.gov CPMD simulations have shown that in quinolone derivatives, the bridged proton in an intramolecular hydrogen bond is generally localized on the donor side, though proton-sharing events can occur. mdpi.com PIMD allows for the quantitative estimation of quantum effects, which can lead to greater delocalization of the bridged proton. mdpi.com
Symmetry-Adapted Perturbation Theory (SAPT): This method provides a detailed breakdown of intermolecular interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion. mdpi.com It has been instrumental in showing the importance of dispersive forces in the stabilization of dimers of quinolone carboxylic acids. mdpi.com
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): For derivatives of quinoline, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to correlate the three-dimensional structure of molecules with their biological activity. nih.gov These models help in designing new compounds with enhanced potency and selectivity. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods are a class of computational techniques that combine the high accuracy of quantum mechanics with the efficiency of molecular mechanics. In this approach, a chemically significant part of the system, such as the reactive center of a molecule, is treated with QM, while the remainder of the system is described by the less computationally expensive MM force field.
For a molecule like this compound, a QM/MM approach could be used to study its interaction with a biological target, such as an enzyme. The quinoline derivative and the key amino acid residues in the active site would be included in the QM region, allowing for an accurate description of electronic effects like polarization and charge transfer during binding. The rest of the protein and solvent would be treated with MM.
The application of QM/MM can provide detailed insights into:
Reaction Mechanisms: Elucidating the step-by-step process of a chemical reaction involving the quinoline derivative.
Spectroscopic Properties: Accurately predicting spectroscopic data for the molecule in a complex environment.
Binding Affinities: Calculating the free energy of binding between the molecule and a receptor, which is crucial in drug design.
Development and Validation of Force Fields for Quinoline Systems
Molecular mechanics simulations rely on a set of parameters known as a force field to describe the potential energy of a system. The accuracy of these simulations is highly dependent on the quality of the force field parameters. For novel molecules like this compound, specific parameters may not be available in standard force fields and need to be developed and validated.
The process of force field parameterization for a quinoline system typically involves the following steps:
Quantum Mechanical Calculations: High-level QM calculations are performed on the molecule or its fragments to obtain reference data. This includes optimized geometries, vibrational frequencies, and the potential energy surface for the rotation of flexible dihedral angles.
Parameter Derivation: The force field parameters, which include bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic), are then fitted to reproduce the QM reference data.
Validation: The newly developed force field is validated by performing molecular dynamics (MD) simulations and comparing the calculated properties with experimental data or the initial QM data. Properties such as density, heat of vaporization, and conformational preferences are often used for validation.
The development of accurate force fields is essential for reliable molecular dynamics simulations, which can be used to study the dynamic behavior of quinoline derivatives in various environments. For instance, MD simulations can reveal how this compound interacts with water molecules and how its conformation changes over time.
Below are tables illustrating the types of parameters that are determined and validated during force field development.
Table 1: Example of Bonded Parameters for a Quinoline Carboxylic Acid Derivative
| Parameter Type | Atoms Involved | QM Value | Force Field Value |
| Bond Length (Å) | C-C (aromatic) | 1.40 | 1.40 |
| Bond Length (Å) | C-N (aromatic) | 1.37 | 1.37 |
| Bond Angle (°) | C-C-C (aromatic) | 120.0 | 120.0 |
| Dihedral Angle (°) | C-C-C=O | 180.0 | 180.0 (with a specific force constant) |
Table 2: Example of Non-Bonded Parameter Validation
| Property | Experimental Value | Simulation Value |
| Density (g/cm³) | 1.25 | 1.23 |
| Heat of Vaporization (kcal/mol) | 25.4 | 24.9 |
| Solvation Free Energy (kcal/mol) | -8.5 | -8.2 |
Derivatization and Functionalization Strategies
Modifications of the Carboxylic Acid Moiety
Amidation and Peptide Coupling Reactions
The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. iajpr.com This reaction typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. iajpr.comyoutube.com
A variety of coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and racemization (if chiral amines are used). researchgate.net These reagents activate the carboxylic acid to form a more reactive species, such as an active ester or an acid anhydride. researchgate.net
Carbodiimide-based Coupling : Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. youtube.com
Phosphonium-based Coupling : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also effective.
Other Activating Agents : Phosphonitrilic chloride trimer (PNT) has been shown to be an efficient reagent for the amidation of both aromatic and aliphatic carboxylic acids, providing excellent yields under mild conditions. iajpr.com
Table 2: Selected Amide Coupling Reagents
| Reagent Class | Example(s) | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC | Widely used, forms urea byproduct |
| Phosphonium Salts | PyBOP, HBTU | High efficiency, suppresses side reactions |
| Other | Phosphonitrilic Chloride (PNT) | Effective for a broad range of substrates iajpr.com |
Reductions to Alcohols and Decarboxylations
The carboxylic acid group can be reduced to a primary alcohol, (5,7-dimethylquinolin-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Decarboxylation, the removal of the carboxyl group to form 5,7-dimethylquinoline, is another possible modification. The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions or the presence of a catalyst. afinitica.com Copper-based catalysts, sometimes in combination with quinoline (B57606) as a solvent, have been historically used for this transformation at high temperatures. afinitica.com More recent methods utilize microwave assistance to accelerate the reaction, allowing for the use of catalytic amounts of copper(I) oxide with a ligand like 1,10-phenanthroline. afinitica.com For certain heteroaromatic carboxylic acids, silver carbonate (Ag₂CO₃) has also been shown to be an effective catalyst for protodecarboxylation.
Functionalization of the Quinoline Ring System
The quinoline ring is an aromatic system, but the presence of the nitrogen atom creates a distinction in reactivity between the two fused rings. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich. quimicaorganica.org
In quinoline, electrophilic aromatic substitution (SEAr) occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgimperial.ac.uk The substitution generally takes place at the C5 and C8 positions. quimicaorganica.orgreddit.com This regioselectivity is governed by the stability of the Wheland intermediate formed upon attack by the electrophile. imperial.ac.uk
For 5,7-dimethylquinoline-3-carboxylic acid, the 5 and 7 positions on the benzenoid ring are already occupied by methyl groups. Therefore, electrophilic attack would be directed to the remaining available positions on this ring, which are C6 and C8. The electronic effects of the existing methyl groups (electron-donating) and the carboxylic acid group (electron-withdrawing from the other ring) would influence the precise outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring system is also possible. The electron-deficient nature of the pyridine ring makes it more susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. youtube.com However, for an SNAr reaction to occur, a good leaving group, such as a halide, must be present at these positions.
The introduction of a chloro group, for instance at the C2 or C4 position, is a key step to enable subsequent functionalization with various nucleophiles (e.g., amines, alkoxides). mdpi.com This is typically achieved by starting with the corresponding hydroxyquinoline derivative (a quinolinone or a pyridinone tautomer). Treatment of a 4-hydroxyquinoline with a chlorinating agent like phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can yield the 4-chloroquinoline derivative. mdpi.com This 4-chloro derivative is then activated for SNAr reactions, where the chloride ion can be displaced by a wide range of nucleophiles. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions at Ring Positions
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the derivatization of this compound, these methods are invaluable for introducing a wide range of functional groups at various positions on the quinoline ring. Typically, this requires prior halogenation of the quinoline core to introduce a reactive handle for catalysis.
While specific examples detailing cross-coupling reactions directly on this compound are not extensively documented in publicly available literature, the reactivity of analogous halogenated quinoline systems provides a strong predictive framework for its potential transformations. Key reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are routinely employed for the functionalization of haloquinolines.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. For a halogenated derivative of this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents. The general applicability of this reaction to haloquinolines suggests its feasibility for creating diverse biaryl and vinyl-substituted quinoline structures from the target molecule.
Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of alkenyl groups onto the quinoline ring of a halogenated this compound derivative, providing access to a variety of substituted olefins.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Applying this to a halogenated this compound would yield alkynyl-substituted quinolines, which are valuable intermediates for further transformations. Research on the Sonogashira coupling of 2-chloroquinoline-3-carboxylates with propargyl alcohol demonstrates the feasibility of such transformations on the quinoline core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds. It allows for the coupling of an aryl halide with a wide range of amines. For a halogenated this compound, this reaction would provide a direct route to various amino-substituted quinoline derivatives, which are of significant interest in medicinal chemistry.
The following table summarizes the potential outcomes of these cross-coupling reactions on a hypothetical halogenated derivative of this compound, based on established methodologies for other quinoline systems.
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group at Ring Position |
| Suzuki-Miyaura | Arylboronic acid | Aryl |
| Heck | Alkene | Alkenyl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig | Amine | Amino |
Directed C-H Activation and Functionalization
A more recent and highly attractive strategy for the derivatization of heterocyclic compounds is directed C-H activation. This approach avoids the need for pre-functionalization (e.g., halogenation) and allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The carboxylic acid group at the 3-position of this compound, or a derivative thereof, can potentially serve as a directing group to guide a transition metal catalyst to a specific C-H bond, typically at an ortho position.
While specific studies on the directed C-H activation of this compound are limited, extensive research on other quinoline derivatives provides valuable insights. Rhodium and palladium are common catalysts for such transformations. For instance, rhodium(III) catalysts have been shown to effectively catalyze the C-H activation of quinoline N-oxides at the C8 position. The carboxylic acid or ester functionality at the C3-position could potentially direct functionalization to the C2 or C4 positions of the quinoline ring.
The development of chiral carboxylic acids as co-catalysts in rhodium(III)-catalyzed reactions has enabled enantioselective C-H activation, a significant advancement for the synthesis of chiral molecules. For instance, the enantioselective C-H alkylation of 8-ethylquinolines has been achieved using a chiral carboxylic acid. nih.gov This suggests that if a suitable directing group strategy were employed for this compound, asymmetric functionalization could be a possibility.
The table below outlines potential C-H functionalization reactions that could be applied to this compound, based on analogous systems.
| Catalyst System | Coupling Partner | Potential Site of Functionalization | Resulting Moiety |
| Palladium(II) | Aryl Halide | C2 or C4 | Aryl |
| Rhodium(III) | Alkene | C2 or C4 | Alkyl |
| Rhodium(III) | Alkyne | C2 or C4 | Alkenyl |
Synthesis of Poly-substituted and Fused Ring Systems Derived from this compound
This compound is a valuable precursor for the synthesis of more complex molecular architectures, including poly-substituted quinolines and fused heterocyclic systems.
Poly-substituted Quinolines: The functional handles present on the this compound scaffold (the carboxylic acid and the quinoline ring itself) can be leveraged to introduce additional substituents. For instance, the carboxylic acid can be converted to other functional groups (e.g., amides, esters, ketones) which can then participate in further reactions. The cross-coupling and C-H activation strategies discussed previously are primary methods for introducing a variety of substituents onto the quinoline core, leading to poly-substituted derivatives. A common and straightforward method for synthesizing poly-substituted quinolines is the Friedländer hetero-annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. eurekaselect.comresearchgate.net While this is a method for quinoline synthesis rather than derivatization of a pre-existing quinoline, the principles of building complexity around the quinoline core are relevant.
Fused Ring Systems: The quinoline ring of this compound can serve as a foundation for the construction of fused ring systems. This is typically achieved by introducing reactive functional groups at adjacent positions on the quinoline ring, which can then undergo intramolecular cyclization reactions.
One important class of fused systems derived from quinolines are the pyrimido[4,5-b]quinolines. The synthesis of these tricyclic structures often involves the construction of a pyrimidine (B1678525) ring onto the pyridine part of the quinoline. nih.govresearchgate.netresearchgate.net This can be achieved through reactions of C2/C3-functionalized quinolines with reagents that provide the necessary atoms for the pyrimidine ring, such as ureas, thioureas, or guanidines. nih.gov For example, a 2-amino-3-cyanoquinoline derivative can be cyclized with formic acid to form a pyrimido[4,5-b]quinolin-4-one. While a direct pathway from this compound is not explicitly detailed, it could be envisioned through a series of functional group interconversions, for instance, conversion of the carboxylic acid to a cyano group and introduction of an amino group at the C2 position.
Another important fused system is the acridine skeleton. The Bernthsen acridine synthesis, which involves the condensation of a diphenylamine with a carboxylic acid in the presence of zinc chloride, provides a classical route to acridines. nih.gov While this is not a direct transformation of a pre-formed quinoline, it highlights the utility of carboxylic acids in the synthesis of fused aromatic systems.
The table below presents examples of fused ring systems that could potentially be synthesized from derivatives of this compound.
| Fused Ring System | General Synthetic Strategy |
| Pyrimido[4,5-b]quinoline | Cyclization of a 2-amino-3-functionalized quinoline |
| Pyrido[2,3-g]quinoline | Not directly synthesized from a pre-formed quinoline, but involves quinoline precursors |
| Acridine | Intramolecular cyclization of a 2-anilino-substituted benzoic acid derivative (related to quinoline synthesis) |
Applications in Catalysis
5,7-Dimethylquinoline-3-carboxylic Acid as a Ligand in Catalytic Systems
While direct catalytic applications of this compound are not extensively documented, its structural features—a rigid quinoline (B57606) backbone, a carboxylic acid group, and methyl substituents—suggest its potential as a versatile ligand in both homogeneous and heterogeneous catalysis. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal centers, forming stable chelate complexes that can catalyze a variety of organic reactions.
In homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. Quinoline derivatives are known to form stable complexes with a variety of transition metals, and these complexes have been employed in a range of catalytic transformations. For instance, copper-quinoline complexes have been shown to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The catalytic activity in such systems is influenced by the chemical structure of the quinoline ligand and the nature of the counter-ions coordinated to the copper. mdpi.com
The presence of the carboxylic acid group in this compound could allow it to act as a bidentate ligand, coordinating to a metal center through both the quinoline nitrogen and the carboxylate oxygen. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex. The methyl groups at the 5 and 7 positions can also influence the steric and electronic properties of the ligand, which in turn can affect the selectivity of the catalyzed reaction.
Table 1: Potential Homogeneous Catalytic Applications for Metal Complexes of Quinoline-3-Carboxylic Acid Derivatives
| Catalytic Reaction | Metal Center | Potential Role of Quinoline Ligand |
| Oxidation Reactions | Cu(II), Fe(III) | Stabilization of the metal center, modulation of redox potential. |
| Cross-Coupling Reactions | Pd(II), Ni(II) | Enhancement of catalyst stability and turnover number. |
| Hydrogenation Reactions | Ru(II), Rh(I) | Control of chemo- and enantioselectivity. nih.gov |
The immobilization of homogeneous catalysts onto solid supports is a key strategy in the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. Quinoline derivatives can be incorporated into heterogeneous catalytic systems, for example, by grafting them onto materials like silica (B1680970) or polymers. researchgate.net The carboxylic acid functionality of this compound provides a convenient anchor point for such immobilization.
Recent research has explored the use of quinoline derivatives in the synthesis of novel heterogeneous catalysts. For example, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been utilized as a metal-free heterogeneous catalyst for the synthesis of quinolines. nih.gov While this involves the synthesis of quinolines rather than their use as catalysts, it highlights the utility of the quinoline motif in catalyst design. The incorporation of quinoline moieties into porous nanomaterials is an active area of research for environmental and energy applications. researchgate.net
Photocatalytic Applications of Quinoline-Based Compounds
Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in organic synthesis and environmental remediation. Quinoline derivatives have shown promise in various photocatalytic applications, acting as photosensitizers or participating directly in photocatalytic cycles.
Visible-light-mediated photocatalysis has been successfully applied to the C-H functionalization of quinolines. rsc.orgnih.gov These reactions, which allow for the direct modification of the quinoline scaffold, are often more atom- and step-economical than traditional synthetic methods. rsc.org For instance, the hydroxyalkylation of quinolines has been achieved using visible light and an iron(III) chloride–phenanthroline complex as a catalyst. mdpi.com
Furthermore, the photocatalytic reduction of nitroaromatic compounds to produce quinolines has been demonstrated. dechema.de This process often involves semiconductor nanoparticles as photocatalysts and can proceed under mild reaction conditions. dechema.de While these examples focus on the modification or synthesis of quinolines, the inherent photochemical properties of the quinoline ring suggest that derivatives like this compound could themselves participate in or sensitize other photocatalytic transformations. The extended π-system of the quinoline core allows for the absorption of light, and the substituents on the ring can tune the photophysical properties.
Understanding the mechanism of a photocatalytic reaction is crucial for its optimization. In the context of quinoline chemistry, mechanistic studies have shed light on the key steps involved in various photocatalytic transformations. For the photocatalytic degradation of quinoline, studies have identified the roles of reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). bohrium.comresearchgate.netnih.gov
In photocatalytic C-H functionalization reactions, the mechanism often involves the generation of radical intermediates. For example, in the visible-light-mediated hydroxyalkylation of quinolines, the proposed mechanism involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated quinoline. mdpi.com The study of the photobasicity of quinolines, where the molecule becomes more basic in the excited state, provides further insight into their behavior in photocatalytic systems involving proton transfer. researchgate.net
Asymmetric Catalysis with Chiral Quinoline Derivatives
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands derived from quinoline have proven to be highly effective in a variety of asymmetric transformations. thieme-connect.comthieme-connect.com The rigid structure of the quinoline scaffold provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction.
A wide range of chiral ligands containing quinoline motifs have been synthesized and applied in asymmetric synthesis. thieme-connect.comthieme-connect.com These include Schiff base ligands, oxazolinyl-type ligands, and P,N-type ligands. thieme-connect.comnih.gov These ligands have been successfully employed in reactions such as asymmetric carbon-carbon bond formation, allylic reactions, cycloadditions, and hydrogenations. thieme-connect.comthieme-connect.com
For instance, chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes have been used for the highly enantioselective asymmetric hydrogenation of quinolines. nih.gov The mechanism of this reaction involves a stepwise H+/H- transfer process, with the enantioselectivity arising from CH/π interactions between the catalyst and the substrate. nih.gov While this compound is not chiral itself, it could serve as a precursor for the synthesis of chiral quinoline derivatives that could be employed as ligands in asymmetric catalysis.
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Quinoline-Metal Complexes
| Asymmetric Reaction | Chiral Quinoline Ligand Type | Metal Catalyst | Reference |
| Hydrogenation of Quinolines | Diamine-based | Ruthenium(II) | nih.gov |
| Allylic Alkylation | P,N-ligands | Palladium(0) | nih.gov |
| Cyclopropanation | Schiff base | Copper(I) | thieme-connect.com |
| Heck Reaction | N,N-ligands | Palladium(II) | thieme-connect.com |
Applications in Advanced Materials and Probes
Fluorescent Probes and Chemosensors
Fluorescent probes are molecules that can detect specific analytes and signal their presence through a change in their fluorescence properties. The quinoline (B57606) core is an excellent fluorophore, and derivatives of 5,7-Dimethylquinoline-3-carboxylic acid can be engineered to create highly selective and sensitive chemosensors.
The design of fluorescent probes based on this compound typically involves the strategic placement of recognition moieties that can interact with the target analyte. The carboxylic acid group itself can act as a binding site for metal ions, or it can be chemically modified to introduce other functional groups tailored for specific interactions. The synthesis of such probes often involves a modular approach, allowing for the fine-tuning of their photophysical and recognition properties.
A general synthetic strategy might involve the modification of the carboxylic acid group to an ester or an amide. This can be achieved through standard coupling reactions, introducing a receptor unit designed to bind a specific ion or molecule. For instance, a common method for creating metal ion sensors is to attach a chelating agent to the quinoline scaffold. While specific synthesis routes starting from this compound are not extensively detailed in publicly available literature, the principles of probe design suggest that it would be a suitable starting material for such endeavors. The synthesis of related quinoline-based probes often involves condensation reactions to form Schiff bases or the use of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. nih.gov
Table 1: General Design Principles for Quinoline-Based Fluorescent Probes
| Component | Function | Examples of Moieties |
| Fluorophore | Emits light upon excitation | Quinoline core |
| Receptor | Binds to the target analyte | Carboxylic acid, amines, crown ethers, etc. |
| Linker | Connects the fluorophore and receptor | Alkyl chain, amide bond, etc. |
This modular design allows for the creation of a wide array of probes with tailored specificities and sensing capabilities.
The detection mechanism of quinoline-based fluorescent probes often relies on processes that alter the fluorescence intensity of the quinoline core upon binding to an analyte. Two common mechanisms are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
In a typical PET-based sensor, the receptor in its unbound state can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to the target analyte, the receptor's ability to donate an electron is suppressed, leading to a "turn-on" of the fluorescence signal.
The CHEF effect is particularly relevant for probes designed for metal ion sensing. Many metal ions are known to quench fluorescence. However, when a metal ion binds to a carefully designed chelating probe, the rigidity of the resulting complex can be enhanced. This increased rigidity reduces non-radiative decay pathways, leading to a significant enhancement of the fluorescence emission. While specific studies on this compound are limited, the principles of CHEF are well-established for other quinoline-based sensors.
Derivatives of quinoline carboxylic acids have been successfully employed as fluorescent probes for the detection of various metal ions. For example, sensors based on the quinoline scaffold have shown high selectivity and sensitivity for ions such as Zn²⁺, Cu²⁺, and Fe³⁺. The carboxylic acid group can play a direct role in the coordination of these metal ions.
Table 2: Examples of Analytes Detected by Quinoline-Based Fluorescent Probes (General)
| Analyte | Probe Type | Detection Mechanism |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Quinoline with chelating moiety | CHEF, PET |
| Anions (e.g., F⁻, CN⁻) | Quinoline with hydrogen-bonding donor | PET, Intermolecular Charge Transfer (ICT) |
| Neutral Molecules (e.g., explosives) | Electron-rich quinoline derivatives | Fluorescence quenching via electron transfer |
The development of probes from this compound would likely follow these established principles, with the methyl groups potentially influencing the solubility and photophysical properties of the final sensor.
Functional Materials
Beyond their use as individual sensor molecules, quinoline derivatives like this compound can be incorporated into larger, functional materials, such as Metal-Organic Frameworks (MOFs) and dyes.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as their porosity and catalytic activity, can be tuned by changing the metal and organic linker. Carboxylic acids are common linkers in MOF synthesis, and this compound, with its rigid structure and coordinating carboxylic acid group, is a potential candidate for the construction of novel MOFs.
The nitrogen atom in the quinoline ring can also participate in coordination with the metal centers, leading to potentially complex and interesting network topologies. The dimethyl substitution on the quinoline ring could influence the packing of the linkers within the framework, thereby affecting the pore size and shape of the resulting MOF. While there are no specific reports on MOFs constructed from this compound, research on related quinoline-dicarboxylic acids has demonstrated their utility in forming 3D coordination polymers with lanthanide ions. nih.gov These materials exhibit interesting structural diversity and luminescence properties. The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent.
Table 3: Potential Advantages of Using this compound in MOFs
| Feature | Potential Advantage |
| Rigid Quinoline Core | Leads to robust and stable framework structures. |
| Carboxylic Acid Group | Acts as a primary coordination site for metal ions. |
| Quinoline Nitrogen | Can act as a secondary coordination site, leading to higher connectivity and novel topologies. |
| Dimethyl Substitution | Can influence the framework's porosity and hydrophobicity. |
The incorporation of this ligand into MOFs could lead to materials with applications in gas storage, separation, catalysis, and sensing.
The quinoline structure is a known chromophore and is found in some classes of dyes. The extended π-conjugated system of the quinoline ring is responsible for its ability to absorb and emit light. The color and photophysical properties of quinoline-based dyes can be tuned by introducing various substituents onto the quinoline core.
While the direct application of this compound as a dye or pigment is not well-documented, its structure suggests potential in this area. The carboxylic acid group could be used to anchor the dye molecule to a substrate, such as a textile fiber or a polymer matrix. The dimethyl groups could enhance the solubility of the dye in organic solvents and influence its solid-state packing, which is important for pigment applications.
Historically, certain cyanine dyes have been based on quinoline derivatives. researchgate.net The development of new dyes often involves the synthesis of molecules with tailored absorption and emission properties. This compound could serve as a starting material for the synthesis of more complex dye molecules through chemical modification of the carboxylic acid group or the quinoline ring.
Exploration in Organic Semiconductors and Optoelectronic Devices
The exploration of novel organic molecules for applications in advanced materials is a burgeoning field of research, with organic semiconductors and optoelectronic devices representing a significant area of interest. Quinoline derivatives, as a class of heterocyclic compounds, have attracted attention due to their inherent electronic and photophysical properties. ijpras.commdpi.com In principle, the rigid, aromatic structure of the quinoline core, combined with the electronic influence of substituents, can give rise to materials with suitable charge transport and luminescent characteristics for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
However, a thorough review of the scientific literature reveals a notable absence of dedicated research into the specific compound This compound for applications in organic semiconductors and optoelectronic devices. While the broader family of quinoline carboxylic acids and their derivatives has been investigated for various applications, including medicinal chemistry and as ligands for coordination complexes, their potential in the realm of organic electronics remains largely centered on other substituted quinolines, such as 8-hydroxyquinoline and its derivatives.
Currently, there are no published studies detailing the synthesis of this compound specifically for the purpose of fabricating and testing its performance in organic electronic devices. Consequently, there is a lack of experimental data regarding its key semiconductor properties, such as:
Charge Carrier Mobility: A measure of how quickly charge carriers (electrons or holes) can move through the material, which is a critical parameter for transistor and photovoltaic applications.
Energy Levels (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for determining the efficiency of charge injection, transport, and collection in devices.
Photoluminescence Quantum Yield: This metric quantifies the efficiency of the material in converting absorbed light into emitted light, a key factor for OLED applications.
Film-Forming Properties: The ability of the compound to form uniform, stable thin films is essential for device fabrication.
Due to the absence of these fundamental experimental investigations, no data tables of research findings can be presented for this compound in the context of organic semiconductors and optoelectronic devices. The scientific community has not yet directed its focus toward this particular molecule for these applications. Therefore, its potential remains purely theoretical and speculative, based on the general properties of the quinoline scaffold. Future research initiatives would be required to synthesize high-purity this compound and conduct the necessary photophysical and electronic characterizations to assess its viability as a material for organic semiconductors and optoelectronic devices.
Biological Activity and Molecular Interactions Academic Research Only
Role in Proteomics Research
In the field of chemical proteomics, small molecules are often utilized as probes to identify and characterize their protein interaction partners on a proteome-wide scale. This approach provides direct evidence of a compound's engagement with its biological targets. Methodologies such as photoaffinity labeling, where a reactive group is incorporated into the small molecule's structure, allow for covalent cross-linking to interacting proteins upon photo-irradiation. nih.gov These protein-probe conjugates can then be isolated and identified using mass spectrometry-based proteomics, revealing the compound's cellular interactome. nih.gov
While specific proteomics studies centered on 5,7-Dimethylquinoline-3-carboxylic acid are not extensively documented in current literature, its structure is amenable to modification for such research. By functionalizing the quinoline (B57606) scaffold with a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin (B1667282) or an alkyne for click chemistry), a chemical probe version of the molecule could be synthesized. Such a probe would be instrumental in "pull-down" experiments using cell lysates to identify its specific protein binding partners, thereby elucidating its mechanism of action on a molecular level. This technique is crucial for discovering novel targets and understanding the polypharmacology of small molecules. beilstein-journals.org
Enzyme Inhibition Studies and Mechanistic Insights (e.g., Dihydroorotate (B8406146) Dehydrogenase)
The quinoline carboxylic acid scaffold is a well-established pharmacophore known for its inhibitory activity against various enzymes. A key target for this class of compounds is Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme. nih.gov DHODH catalyzes the fourth committed step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate. nih.govnih.gov The inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential precursors for DNA and RNA synthesis. scbt.com Consequently, this arrests cell cycle progression, particularly in rapidly proliferating cells like cancer cells or activated immune cells that rely heavily on the de novo pathway. nih.govnih.gov
Research on structurally related quinoline carboxylic acids has provided detailed mechanistic insights into their interaction with DHODH. The carboxylic acid moiety is critical for activity, typically forming a key salt bridge with a conserved arginine residue (e.g., Arg136) in the enzyme's active site. nih.gov This electrostatic interaction anchors the inhibitor in the binding pocket. The quinoline ring system itself engages in hydrophobic and steric interactions with nonpolar residues within the binding site. nih.gov Therefore, it is mechanistically plausible that this compound acts as a competitive inhibitor of DHODH, where the dimethyl substitutions on the quinoline ring would further modulate the hydrophobic interactions within the enzyme's binding pocket.
Molecular Docking and Receptor Interaction Analyses
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when bound to the active site of a protein receptor. nih.govduke.edu For quinoline-3-carboxylic acid derivatives, docking studies have been employed to elucidate their binding modes with target enzymes like protein kinase CK2. nih.govresearchgate.net These simulations typically reveal that the carboxylic acid group is essential for forming hydrogen bonds with key amino acid residues in the active site, such as lysine (B10760008) and aspartate. researchgate.net
In the context of this compound and its likely target, DHODH, computational models would predict a binding mode consistent with other known inhibitors. The 3-carboxylic acid group would be positioned to form strong electrostatic interactions (a salt bridge and potentially hydrogen bonds) with the arginine residue in the ubiquinone binding tunnel. nih.gov The planar quinoline ring would likely be stabilized by π-π stacking or hydrophobic interactions with aromatic or aliphatic residues. The methyl groups at the 5- and 7-positions would be expected to occupy adjacent hydrophobic pockets, potentially increasing the binding affinity through enhanced van der Waals contacts compared to an unsubstituted quinoline ring. Docking algorithms calculate a binding energy score (e.g., in kcal/mol) that estimates the stability of the ligand-receptor complex, allowing for the comparison of different potential inhibitors. nih.gov
| Compound Class | Protein Target | Key Interacting Residues (Predicted/Observed) | Primary Interaction Type | Computational Tool Example |
|---|---|---|---|---|
| Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Arginine (e.g., R136), Tyrosine (e.g., Y356) | Salt Bridge, Hydrogen Bonding, Hydrophobic | - |
| Quinoline-3-Carboxylic Acids | Protein Kinase CK2 | Lys68, Asp175, Val66, Met163 | Hydrogen Bonding, Hydrophobic Contacts | Autodock, Dock 4.0 researchgate.net |
| Thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a | Lysine, Valine, Tryptophan | Hydrogen Bonding, Hydrophobic | AutoDock Vina nih.gov |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com For quinoline carboxylic acid-based enzyme inhibitors, SAR analyses have identified several critical structural features required for potent inhibition. nih.gov Theoretical models, often built upon data from molecular docking and quantitative structure-activity relationship (QSAR) analyses, help rationalize these findings.
A foundational principle in the SAR of this class is the indispensability of the carboxylic acid group for forming the key electrostatic interactions with the target enzyme. nih.gov Modifications to the quinoline ring system, such as the addition of methyl groups at the 5- and 7-positions, are analyzed based on their steric and electronic effects. Theoretical models would suggest that these lipophilic methyl groups enhance binding to hydrophobic pockets within the enzyme's active site, which is a common feature of SAR for DHODH inhibitors. nih.govelectronicsandbooks.com However, the size and position of these substituents are critical; groups that are too bulky could introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding. QSAR models often use physicochemical descriptors like ClogP (lipophilicity) and molar refractivity (a measure of volume and polarizability) to correlate structural changes with inhibitory activity, confirming that hydrophobic and steric interactions are major drivers of potency for this class of compounds. electronicsandbooks.com
Future Directions and Emerging Research Areas
Development of Highly Efficient and Selective Synthetic Routes for Quinoline (B57606) Carboxylic Acids
While established methods for synthesizing quinoline cores exist, the future lies in developing more efficient, sustainable, and selective routes. Traditional methods often require harsh conditions and produce significant waste. tetrahedron-green-chem.com Modern approaches are focusing on green chemistry principles to overcome these limitations.
Key emerging synthetic strategies applicable to 5,7-Dimethylquinoline-3-carboxylic acid and its analogs include:
Acceptorless Dehydrogenative Coupling (ADC): This method offers an environmentally friendly way to synthesize quinolines from readily available starting materials like 2-aminobenzyl alcohols and secondary alcohols, using catalysts such as iridium. researchgate.net This approach is advantageous due to its mild reaction conditions and broad substrate scope. researchgate.net
Multi-Component Reactions: One-pot reactions involving multiple starting materials, such as the Doebner hydrogen-transfer reaction, are being refined to improve yields and applicability, especially for anilines with diverse electronic properties. acs.org Using catalysts like BF3·THF can significantly enhance reaction efficiency. acs.org
Green Catalysis: The use of organocatalysts (e.g., p-toluenesulfonic acid), nanocatalysts, and metal-organic frameworks (MOFs) is gaining traction. tetrahedron-green-chem.comnih.gov These catalysts, often used in greener solvents like ethanol or water, promote sustainability and can lead to high yields. tetrahedron-green-chem.com
Photoredox and Electrochemical Synthesis: Light-induced and electrochemical methods represent a frontier in quinoline synthesis, offering novel reaction pathways with high selectivity and reduced reliance on traditional reagents. mdpi.com
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
|---|---|---|
| Acceptorless Dehydrogenative Coupling (ADC) | Uses catalysts like iridium; mild conditions. researchgate.net | Environmentally friendly, high atom economy. |
| Doebner Hydrogen-Transfer Reaction | Three-component reaction; can be scaled up. acs.org | Efficient for diverse substituted anilines. |
| Green Catalysis (e.g., p-TSA, MOFs) | Utilizes eco-friendly catalysts and solvents. tetrahedron-green-chem.comnih.gov | Sustainable, improved yields, simple workup. tetrahedron-green-chem.com |
| Oxidative Annulation | Driven by transition metal catalysis and photoredox chemistry. mdpi.com | High efficiency and broad substrate tolerance. mdpi.com |
Exploration of Novel Spectroscopic and Imaging Techniques for Characterization
Advancements in spectroscopic techniques are crucial for the detailed characterization of this compound and for studying its interactions with other molecules. While standard methods like NMR and IR are foundational, newer techniques offer deeper insights.
Future research will likely involve:
Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques can provide detailed structural information and insights into intermolecular interactions in complex environments.
Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for studying the interactions of quinoline derivatives with biological macromolecules like proteins (e.g., Human Serum Albumin), revealing changes in secondary structure upon binding. mdpi.com
Fluorescence Spectroscopy: Given that many quinoline derivatives are fluorescent, exploring the photophysical properties of this compound could lead to its use as a fluorescent probe or sensor. nih.govmdpi.com Spectrofluorimetric titrations can be used to study its binding to specific analytes. mdpi.com
Mass Spectrometry Imaging: This powerful technique could be used to visualize the distribution of this compound in biological tissues, providing valuable information for pharmacological studies.
Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov For this compound, these computational tools can accelerate the design of new derivatives with enhanced properties.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest and Support Vector Machines can build robust QSAR models to predict the biological activity of new derivatives based on their chemical structure, guiding synthetic efforts toward more potent compounds. nih.govnih.gov
De Novo Drug Design: Generative models, including deep reinforcement learning, can design entirely new molecules based on the quinoline scaffold, optimized for specific properties like binding affinity to a target protein or desired pharmacokinetic profiles. mdpi.comslideshare.net
Predictive Modeling: AI can predict various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), reducing the time and cost associated with preclinical development. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR Modeling | Predicts biological activity from molecular structure using algorithms like Random Forest and SVMs. nih.govnih.gov | Prioritizes synthesis of the most promising derivatives. |
| Generative Models | Designs novel molecules with desired properties from scratch using deep learning. mdpi.com | Expands chemical space beyond known derivatives. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of new compounds. nih.gov | Reduces late-stage failures in drug development. |
Discovery of New Catalytic Transformations Utilizing Quinoline Scaffolds
The rigid, aromatic structure of the quinoline nucleus makes it an attractive scaffold for designing new ligands and catalysts. Future research could explore the use of this compound or its derivatives in catalysis.
Potential areas of investigation include:
Asymmetric Catalysis: Chiral quinoline derivatives can serve as ligands for transition metals in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry.
Palladium-Catalyzed Cross-Coupling: The quinoline scaffold is used in ligands for palladium-catalyzed reactions, such as C-N bond formation, which are fundamental in organic synthesis. researchgate.net New derivatives could offer improved catalytic activity or stability.
Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for synthesizing quinolines. rsc.org Conversely, quinoline derivatives themselves can be explored as ligands to modulate the activity of gold catalysts in various organic transformations. rsc.org
Design of Next-Generation Chemosensors and Smart Materials with Enhanced Functionality
Quinoline derivatives are well-known for their photophysical properties and ability to coordinate with metal ions, making them excellent candidates for chemosensors. mdpi.com
Future work could focus on:
Selective Ion Detection: Designing derivatives of this compound that exhibit a change in fluorescence or color upon binding to specific metal ions (e.g., Zn²⁺, Fe³⁺) or anions (e.g., fluoride, cyanide). mdpi.comrsc.orgnih.gov Such sensors could have applications in environmental monitoring and medical diagnostics. rsc.org
"Turn-On" Fluorescent Probes: Creating sensors that are non-fluorescent but become highly fluorescent in the presence of a target analyte, providing a high signal-to-noise ratio. rsc.org
Smart Materials: Incorporating the quinoline moiety into polymers or other materials to create "smart" systems that respond to external stimuli like pH, light, or the presence of specific chemicals.
Advanced Mechanistic Studies of Molecular Interactions in Biological Systems
A fundamental understanding of how this compound interacts with biological targets at the molecular level is essential for its development as a therapeutic agent or biological tool.
Emerging research in this area will likely involve:
Structural Biology: Using X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein or enzyme. This provides a precise map of the binding interactions.
Molecular Docking and Dynamics Simulations: Computational techniques are used to model the binding pose of the molecule within a protein's active site and to simulate its dynamic behavior over time. researchgate.netnih.gov This helps in understanding the stability of the complex and the key interactions driving binding. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect of these changes on its biological activity. researchgate.netnih.gov This provides crucial information for designing more potent and selective analogs. researchgate.net Many quinoline alkaloids have shown a range of biological activities, including antitumor and antimalarial properties, by interacting with targets like DNA topoisomerase. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,7-dimethylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with β-keto esters, followed by oxidation. For example, intermediates like ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS 338954-49-7) are synthesized via Friedländer condensation, with yields dependent on temperature (120–150°C) and catalysts (e.g., polyphosphoric acid) .
- Key Variables :
| Reaction Step | Temperature (°C) | Catalyst | Yield Range |
|---|---|---|---|
| Cyclization | 120–150 | PPA | 45–65% |
| Oxidation | 80–100 | KMnO₄ | 70–85% |
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Referencing SDS guidelines for related quinoline derivatives:
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Critical Precautions : Conduct regular glove integrity checks and ensure emergency eyewash stations are accessible .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 for methyl groups (δ ~2.5 ppm for CH₃) and carboxylic protons (δ ~12–14 ppm) .
- HPLC-MS : Use C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA) to confirm purity (>95%) and molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How do substituent positions (e.g., 5,7-dimethyl vs. 5,8-dimethyl) affect the reactivity of quinoline-3-carboxylic acid derivatives?
- Methodological Answer : Steric and electronic effects vary with substituent placement. For example:
- Steric Hindrance : 5,7-Dimethyl groups reduce electrophilic substitution at C-4 compared to 5,8-dimethyl analogs .
- Electronic Effects : Methyl groups at C-5 and C-7 enhance electron density at C-3, increasing carboxylic acid acidity (pKa ~3.2 vs. ~3.8 for unsubstituted analogs) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-validate assays (e.g., microbial vs. cell-based) using standardized protocols .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., ethyl ester byproducts in hydrolysis reactions) .
- Case Study : Discrepancies in antimicrobial activity (MIC values) may arise from residual solvents (e.g., DMF) suppressing bacterial growth .
Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with HIV-1 integrase (PDB: 3L2T). Methyl groups may occupy hydrophobic pockets, enhancing binding (ΔG ~-9.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
Data Contradiction Analysis
- Example : Conflicting solubility data in polar solvents (DMSO vs. MeOH).
- Resolution : Validate via saturation solubility assays at 25°C:
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| DMSO | >50 | 7.4 |
| MeOH | 12–15 | 6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
